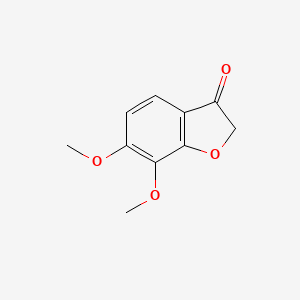

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one

Description

Propriétés

IUPAC Name |

6,7-dimethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(11)5-14-9(6)10(8)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCXMVUPIHBDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis .

Industrial Production Methods

the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and quality control measures to ensure the desired purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various functionalized derivatives .

Applications De Recherche Scientifique

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and application .

Comparaison Avec Des Composés Similaires

Structural Analogues of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one

A systematic comparison of key structural analogs is provided below:

*Calculated based on molecular formula C₁₀H₁₀O₄.

Key Structural and Functional Differences

- Substituent Effects: The target compound lacks bulky substituents, making it a simpler scaffold for derivatization. In contrast, 6,7-Dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one () has extended side chains that may hinder membrane permeability . Agerarin (), a chromene derivative, shares the 6,7-dimethoxy motif but replaces the benzofuranone core with a chromene ring.

- Therapeutic Potential: Agerarin’s efficacy in atopic dermatitis models highlights the importance of the chromene framework in modulating skin barrier proteins like filaggrin . Quinoline derivatives (e.g., 6,7-Dimethoxy-2,3-dimethylquinolin-4-amine) are associated with broader kinase inhibition, suggesting divergent applications compared to benzofuranones .

Activité Biologique

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative with significant biological activity. Its unique structure, characterized by two methoxy groups at the 6 and 7 positions and a dihydrobenzofuran core, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- IUPAC Name : 6,7-dimethoxy-1-benzofuran-3-one

- CAS Number : 7169-38-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activity and influence receptor binding, particularly in relation to neurotransmitter systems. It may also affect signal transduction pathways critical for various physiological processes.

Antinociceptive Effects

Research has demonstrated that this compound exhibits potent antinociceptive properties. In a study involving neuropathic pain models (spinal nerve ligation and paclitaxel-induced neuropathy), the compound reversed pain responses without impairing locomotor function . This suggests its potential as an analgesic agent with a favorable safety profile.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property could be beneficial in treating conditions characterized by excessive inflammation.

Study on Neuropathic Pain

In an experimental study involving adult male Sprague Dawley rats, the administration of this compound significantly reduced both evoked and spontaneous pain responses in neuropathic models. The effects were mediated through cannabinoid receptor pathways, specifically involving CB2 receptors .

Antimicrobial Efficacy Testing

A series of tests evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that this compound exhibited notable activity against several strains with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL for different bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6,7-Dimethoxyphthalide | Antimicrobial | Similar methoxy substitution |

| Psoralen | Antifungal | Used in skin disease treatment |

| Angelicin | Anticancer | Known for its diverse biological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.